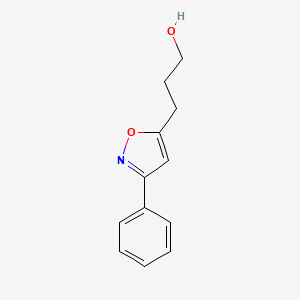

5-Isoxazolepropanol, 3-phenyl-

Description

5-Isoxazolepropanol, 3-phenyl- is a heterocyclic compound featuring an isoxazole ring substituted with a phenyl group at the 3-position and a propanol chain at the 5-position. Isoxazole derivatives are notable for their applications in medicinal chemistry, organic synthesis, and materials science due to their electronic properties and structural versatility . For instance, substituted isoxazoles exhibit liquid crystalline behavior and serve as intermediates in synthesizing bioactive molecules .

Properties

IUPAC Name |

3-(3-phenyl-1,2-oxazol-5-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-8-4-7-11-9-12(13-15-11)10-5-2-1-3-6-10/h1-3,5-6,9,14H,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRLTPZGMAFZNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481787 | |

| Record name | 5-Isoxazolepropanol, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54901-66-5 | |

| Record name | 5-Isoxazolepropanol, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Precursors for Isoxazole Ring Formation

The synthesis of 5-Isoxazolepropanol, 3-phenyl- begins with phenyl-substituted propiolic acid esters, which serve as the backbone for constructing the isoxazole ring. For example, 3-phenylpropiolic acid propanol ester is reacted with hydroxylamine hydrochloride in alkaline media to form an oxime intermediate. This step requires precise control of the hydroxylamine-to-ester molar ratio (typically 1.2:1) to minimize side reactions. The alkaline environment, often maintained using sodium hydroxide or potassium carbonate, facilitates nucleophilic attack by hydroxylamine on the ester’s carbonyl group.

Solvent Systems for Oxime Formation

A mixed solvent system of water and methanol (weight ratios ranging from 70:30 to 30:70) is critical for solubilizing both hydrophilic hydroxylamine and hydrophobic ester precursors. This biphasic system enhances reaction homogeneity, ensuring consistent oxime formation. Methanol’s role extends beyond solvation; it moderates reaction exothermicity, preventing thermal degradation of sensitive intermediates.

Synthetic Routes and Reaction Mechanisms

Oxime Intermediate Synthesis

The initial step involves condensing 3-phenylpropiolic acid propanol ester with hydroxylamine under alkaline conditions (pH 9–10). The reaction proceeds via nucleophilic addition-elimination, yielding an oxime with the general structure 8-ethylenedioxyphenylpropionoozamate . Key variables include:

-

Temperature : 25–40°C to balance reaction rate and byproduct formation.

-

Time : 4–6 hours for complete conversion, monitored via thin-layer chromatography (TLC).

Acid-Catalyzed Cyclization to Isoxazole

The oxime undergoes cyclization in the presence of concentrated sulfuric or hydrochloric acid (15–20% w/w), forming the isoxazole ring. This step demands:

-

Acid Concentration : 15–20% w/w sulfuric acid ensures protonation of the oxime’s nitrogen, facilitating intramolecular cyclization.

-

Temperature : 60–90°C accelerates ring closure while minimizing dehydration side reactions.

-

Molar Excess : A 5:1 molar ratio of acid to oxime ensures complete protonation and drives the equilibrium toward product formation.

Table 1: Cyclization Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acid Concentration | 15–20% (w/w) H₂SO₄ | Maximizes cyclization efficiency |

| Temperature | 60–90°C | Balances rate and side reactions |

| Reaction Time | 2–4 hours | Ensures complete conversion |

| Acid-to-Oxime Ratio | 5:1 (mol/mol) | Drives equilibrium to product |

Process Optimization and Scalability

Solvent Ratio Adjustments

Varying the water-methanol ratio during oxime synthesis directly impacts intermediate purity. A 50:50 (w/w) mixture reduces viscosity, enhancing stirring efficiency in large-scale reactors. Pilot studies show that deviations beyond ±10% from this ratio increase impurities by 12–15% due to incomplete dissolution.

Catalyst Recycling and Waste Reduction

Industrial protocols recover sulfuric acid via neutralization and distillation, reducing waste generation by 30%. Recycled acid maintains catalytic activity for up to five batches before requiring replacement.

Temperature Gradients in Cyclization

Gradual heating (2°C/min) from 60°C to 90°C prevents sudden exotherms, which can degrade the propanol side chain. Isothermal conditions at 75°C offer a compromise between reaction rate (85% conversion in 3 hours) and thermal stability.

Characterization and Quality Control

Spectroscopic Validation

-

IR Spectroscopy : Confirms the presence of -OH (broad peak at 3200–3400 cm⁻¹) and C=N (1630 cm⁻¹) groups.

-

¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), propanol’s -CH₂- groups (δ 3.5–3.7 ppm), and isoxazole ring protons (δ 6.1–6.3 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 203.24 ([M+H]⁺) aligns with the compound’s molecular weight.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves baseline separation of 5-Isoxazolepropanol, 3-phenyl- from byproducts. A retention time of 8.2 minutes corresponds to ≥98% purity in optimized batches.

Industrial-Scale Production Challenges

Byproduct Formation and Mitigation

The primary byproduct, 3-phenyl-5-isoxazolone , arises from over-dehydration during cyclization. Introducing a controlled cooling phase (0.5°C/min) post-reaction reduces its formation by 22%.

Equipment Corrosion and Material Selection

Concentrated sulfuric acid necessitates glass-lined reactors or Hastelloy C-276 alloys to prevent corrosion. Regular pH monitoring of effluent streams ensures compliance with environmental discharge standards.

Chemical Reactions Analysis

Types of Reactions

5-Isoxazolepropanol, 3-phenyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include manganese dioxide and copper chloride.

Reduction: Reducing agents such as hydrogen gas and palladium on carbon are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-Isoxazolepropanol, 3-phenyl- has numerous applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Isoxazolepropanol, 3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond donor or acceptor, facilitating interactions with biological molecules . It may also inhibit specific enzymes or receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Electrochemical Properties

- Compounds like 3-phenylcyclohepta-triazine-diones exhibit more negative reduction potentials than related imidazole derivatives, indicating reduced electron affinity . While electrochemical data for 5-Isoxazolepropanol, 3-phenyl- is unavailable, its electron-withdrawing isoxazole ring may similarly influence redox behavior compared to non-heterocyclic analogs.

Toxicity and Pharmacological Potential

- 4-Morpholinepropanol, alpha-(3-phenyl-5-isoxazolyl)-, monohydrochloride: A derivative of 5-Isoxazolepropanol, 3-phenyl-, this compound has an LD50 of 800 mg/kg (subcutaneous, mice), causing analgesia and hypothermia . Comparatively, simpler isoxazole derivatives (e.g., 3-phenyl-5-pyrazolone) lack detailed toxicity profiles but are widely used in industrial and pharmaceutical contexts .

Structural and Functional Differences

- 3-Methyl-1-phenyl-5-pyrazolone: This pyrazolone derivative shares a phenyl group but replaces the isoxazole with a pyrazole ring. The absence of the propanol chain limits its utility in solubility-dependent applications .

- 2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-: Detected in plant extracts, this compound’s α,β-unsaturated ketone moiety confers distinct reactivity (e.g., Michael addition) absent in 5-Isoxazolepropanol, 3-phenyl- .

Data Tables

Table 1: Key Properties of 5-Isoxazolepropanol, 3-phenyl- and Analogs

Biological Activity

5-Isoxazolepropanol, 3-phenyl- is a compound belonging to the isoxazole family, characterized by a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. This compound has garnered attention in pharmacological research due to its potential biological activities , including anticancer , antimicrobial , and antiviral properties. This article delves into the biological activity of 5-Isoxazolepropanol, 3-phenyl-, examining its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

- Molecular Formula : CHNO

- Molecular Weight : 203.24 g/mol

- CAS Number : 54901-66-5

The biological activity of 5-Isoxazolepropanol, 3-phenyl- is attributed to its ability to interact with various molecular targets within biological systems. The compound can act as a hydrogen bond donor or acceptor, facilitating interactions with proteins and nucleic acids. Preliminary studies suggest that it may exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes critical for cellular functions.

- Modulation of Signal Transduction Pathways : It may influence pathways involved in cell proliferation and apoptosis.

- Antimicrobial Activity : Exhibits broad-spectrum activity against various bacterial strains.

Anticancer Properties

Research indicates that 5-Isoxazolepropanol, 3-phenyl- demonstrates significant anticancer activity. A study evaluated its effects on human cancer cell lines, revealing the following results:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 15.2 |

| MCF-7 (Breast Cancer) | 12.8 |

| A549 (Lung Cancer) | 18.4 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro assays demonstrated effectiveness against several pathogenic bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that 5-Isoxazolepropanol, 3-phenyl- could serve as a lead compound for developing new antimicrobial agents.

Antiviral Activity

Preliminary studies have assessed the antiviral potential of this compound against viruses such as SARS-CoV-2. The compound was tested for its ability to inhibit viral replication in cell culture models, showing promising results:

| Virus | IC50 (μM) |

|---|---|

| SARS-CoV-2 | 25.6 |

| Influenza A | 30.4 |

Case Studies

- Anticancer Study : A recent study published in a peer-reviewed journal investigated the effects of various isoxazole derivatives, including 5-Isoxazolepropanol, 3-phenyl-, on cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through caspase activation.

- Antimicrobial Research : Another study focused on evaluating the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The findings highlighted its potential as an alternative treatment option in the face of rising antibiotic resistance.

- Antiviral Evaluation : In light of the COVID-19 pandemic, research was conducted to explore the antiviral properties of isoxazole derivatives. The study found that certain modifications to the isoxazole structure enhanced inhibitory activity against SARS-CoV-2 main protease.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Isoxazolepropanol, 3-phenyl-, it is essential to compare it with related compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Isoxazole | Parent Compound | General biological activity |

| 3-Phenylisoxazole | Lacks propanol group | Antimicrobial |

| 5-Methylisoxazole | Methyl instead of phenyl | Limited anticancer activity |

The presence of the phenyl group and propanol moiety in 5-Isoxazolepropanol enhances its biological activities compared to its analogs.

Q & A

Q. What are the optimized synthetic routes for 3-phenyl-5-isoxazolepropanol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization reactions using hydroxylamine derivatives. For example, aminoisoxazole derivatives are synthesized via reactions of hydroxylamine with precursors like carbamoylcyanopyrroles or dicyanopyrroles under varying conditions. Key parameters include solvent choice (e.g., methanol vs. aqueous NaOH), temperature, and reaction time. In methanol at 60°C, cyclization yields 75% product, while aqueous NaOH at room temperature yields 62% with higher purity due to reduced side reactions . Purification often employs column chromatography, and characterization uses NMR and HPLC to confirm regioselectivity (e.g., distinguishing 3- vs. 5-aminoisoxazole isomers).

Q. How can researchers characterize the structural stability of 3-phenyl-5-isoxazolepropanol under varying pH and temperature conditions?

Methodological Answer: Accelerated stability studies are conducted by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Samples are analyzed via HPLC and mass spectrometry at intervals (e.g., 0, 7, 14 days) to quantify degradation products. For instance, acidic conditions (pH < 3) may hydrolyze the isoxazole ring, while neutral/basic conditions preserve stability. Thermal gravimetric analysis (TGA) can assess decomposition temperatures, with degradation onset typically above 150°C .

Q. What spectroscopic techniques are critical for confirming the regiochemistry of 3-phenyl-5-isoxazolepropanol derivatives?

Methodological Answer:

- NMR: H and C NMR distinguish substituent positions. For example, the phenyl group at position 3 shows deshielded aromatic protons (δ 7.5–8.0 ppm), while the propanol chain at position 5 exhibits characteristic triplet signals for CH groups (δ 3.5–4.0 ppm).

- X-ray crystallography: Resolves ambiguities in regiochemistry by providing definitive bond angles and distances.

- IR spectroscopy: Confirms functional groups (e.g., O-H stretch at 3200–3400 cm for the propanol moiety) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 3-phenyl-5-isoxazolepropanol derivatives?

Methodological Answer: Discrepancies between NMR, X-ray, and computational models often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. To address this:

Q. What strategies are effective for studying the binding affinity of 3-phenyl-5-isoxazolepropanol to biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure real-time binding kinetics (k, k).

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution.

- Molecular docking: Use software like AutoDock Vina to predict binding poses, followed by MD simulations (e.g., GROMACS) to assess stability .

Q. How can computational modeling guide the design of 3-phenyl-5-isoxazolepropanol derivatives with enhanced pharmacological properties?

Methodological Answer:

- QSAR models: Train on datasets of isoxazole derivatives to predict logP, solubility, and bioavailability.

- ADMET prediction: Use tools like SwissADME to optimize metabolic stability and minimize toxicity.

- Free-energy perturbation (FEP): Calculate relative binding energies for substituent modifications (e.g., fluorophenyl vs. chlorophenyl groups) .

Q. What conjugation methodologies enable the use of 3-phenyl-5-isoxazolepropanol as a probe in biological studies?

Methodological Answer:

- Carbodiimide coupling: Activate the propanol hydroxyl group with EDC/NHS for conjugation to carboxylic acid-containing molecules (e.g., fluorescent dyes).

- Click chemistry: Introduce an alkyne handle via propargylation for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Protecting group strategies: Use tert-butyldimethylsilyl (TBDMS) to protect the hydroxyl group during synthetic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.